1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. Common synthetic routes include:
Step 1: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
Step 2: Introduction of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups via substitution reactions.
Step 3: Incorporation of the trifluoromethyl group using radical trifluoromethylation techniques.
Step 4: Final methylation step to complete the synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions may include specific temperatures, solvents, and catalysts.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing key biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique structural features and diverse applications. Similar compounds include:
Dimethomorph: A compound with a similar structural motif, used as an agricultural fungicide.
Other Pyrazolo[3,4-b]pyridine Derivatives: Compounds with variations in substituents, leading to different properties and applications.
Properties
Molecular Formula |
C22H17ClF3N3O2 |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C22H17ClF3N3O2/c1-12-20-16(22(24,25)26)11-17(13-4-9-18(30-2)19(10-13)31-3)27-21(20)29(28-12)15-7-5-14(23)6-8-15/h4-11H,1-3H3 |
InChI Key |
XIMBPEYKADSYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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